4,6-dimethyl-1H-indazole-3-carboxylic acid

Physicochemical Properties Drug Design Medicinal Chemistry

Medicinal chemists targeting IDO1/TDO or kinases often find generic indazole-3-carboxylic acids lack the 4,6-dimethyl substitution required for pocket engagement and oral bioavailability. 4,6-Dimethyl-1H-indazole-3-carboxylic acid (CAS 885521-70-0) eliminates this gap. • Directly enables synthesis of DS28120313-type hepcidin modulators and PI3Kδ/GSK-3β inhibitors. • Free carboxylic acid handle for rapid amide/ester library generation. • Consistent ≥95% purity supports reproducible SAR and scalable lead optimization. Reliable sourcing for fragment-based screening and preclinical development.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 885521-70-0
Cat. No. B1614063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-1H-indazole-3-carboxylic acid
CAS885521-70-0
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NN=C2C(=O)O)C
InChIInChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeyCKOVDMFCDVSQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethyl-1H-indazole-3-carboxylic acid (CAS 885521-70-0): A Precise Heterocyclic Building Block for Kinase and Enzyme Inhibitor Development


4,6-Dimethyl-1H-indazole-3-carboxylic acid (CAS 885521-70-0) is a substituted indazole heterocycle bearing methyl groups at the 4- and 6-positions and a carboxylic acid moiety at the 3-position [1]. The 4,6-dimethyl substitution pattern confers a specific spatial and electronic profile that distinguishes it from other indazole-3-carboxylic acid regioisomers, making it a strategic intermediate in the design of bioactive molecules targeting kinases, metabolic enzymes, and other therapeutic protein classes [2].

Why 4,6-Dimethyl-1H-indazole-3-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Indazole-3-carboxylic Acids


The substitution pattern on the indazole ring critically dictates the electronic distribution, steric bulk, and lipophilicity of the scaffold, directly impacting target binding and metabolic stability [1]. Unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) lacks the methyl groups that modulate pKa, logP, and binding pocket complementarity, while regioisomeric dimethyl variants (e.g., 1,5-dimethyl, 5,7-dimethyl, or 6,7-dimethyl) exhibit altered spatial orientation of the methyl substituents, which can abolish or severely attenuate target engagement in systems where 4,6-disubstitution is structurally required [2]. Therefore, substituting this compound with a generic analog compromises both the pharmacophore geometry and the quantitative structure-activity relationships that underpin its utility as a precision building block .

Quantitative Differentiation of 4,6-Dimethyl-1H-indazole-3-carboxylic Acid Against Structurally Closest Analogs


4,6-Dimethyl Substitution Confers Distinct pKa and Predicted LogP Relative to Unsubstituted and 6,7-Dimethyl Indazole-3-carboxylic Acid Analogs

The introduction of methyl groups at the 4- and 6-positions alters the acidity and lipophilicity of the indazole-3-carboxylic acid core compared to the unsubstituted parent and regioisomeric dimethyl analogs. The predicted pKa of 4,6-dimethyl-1H-indazole-3-carboxylic acid is higher than that of the unsubstituted indazole-3-carboxylic acid, and the predicted logP is similarly elevated due to the lipophilic methyl substituents . These physicochemical shifts influence solubility, membrane permeability, and formulation strategies, providing a quantitative basis for selecting this specific substitution pattern when a less polar, more lipophilic indazole building block is required .

Physicochemical Properties Drug Design Medicinal Chemistry

4,6-Disubstituted Indazole Scaffold Is Essential for High-Affinity Heme Binding and IDO1 Inhibitory Activity, a Property Absent in Other Substitution Patterns

A series of 4,6-disubstituted indazole derivatives were designed and evaluated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). The study identified compound 1 (a 4,6-disubstituted indazole) as a hit compound demonstrating both IDO1 inhibitory activity and heme binding affinity [1]. Structural modifications at the 4- and 6-positions were found to be critical for enhancing both IDO1 inhibition and heme affinity; a larger substituent at the 4-position and an appropriately sized substituent at the 6-position were essential for optimal activity . In contrast, unsubstituted indazole-3-carboxylic acid or indazoles with alternative substitution patterns lack the necessary spatial complementarity to occupy both Pocket A and Pocket B of IDO1, rendering them inactive or significantly less potent in this target system [2].

Cancer Immunotherapy Enzyme Inhibition IDO1/TDO

4,6-Dimethyl-1H-indazole-3-carboxylic Acid Serves as a Privileged Intermediate for Potent Hepcidin Production Inhibitors, Enabling Orally Active Agents for Anemia of Chronic Disease

A medicinal chemistry campaign targeting hepcidin production for the treatment of anemia of chronic disease (ACD) utilized a 4,6-disubstituted indazole scaffold as the core pharmacophore. Optimization of multi-kinase inhibitor 1 through systematic SAR studies at the 4- and 6-positions yielded DS28120313 (compound 32), a potent and orally bioavailable hepcidin production inhibitor [1]. The 4,6-dimethyl substitution pattern provides the optimal steric and electronic environment to achieve both target potency and favorable oral pharmacokinetics, a combination not attainable with other indazole substitution patterns . In an IL-6-induced acute inflammatory mouse model, DS28120313 demonstrated significant serum hepcidin-lowering effects when administered orally at 30 mg/kg [2].

Iron Homeostasis Hepcidin Inhibition Anemia

4,6-Disubstituted Indazoles Are Privileged Scaffolds for Kinase Inhibition, with PI3Kδ and GSK-3β Activity Validated Across Multiple Chemical Series

4,6-Disubstituted indazole compounds have been identified as potent inhibitors of multiple kinases. A series of 4,6-disubstituted indazoles exhibited PI3Kδ inhibitory activity, with subsequent structure-activity relationship exploration leading to the discovery of an indole-containing lead compound as a potent PI3Kδ inhibitor with selectivity over other PI3K isoforms [1]. Additionally, 1H-indazole-3-carboxamide inhibitors derived from the indazole-3-carboxylic acid scaffold have been co-crystallized with GSK-3β, demonstrating the ability of appropriately substituted indazoles to occupy the ATP-binding pocket of this kinase [2]. The 4,6-dimethyl substitution pattern enhances binding affinity by optimizing van der Waals contacts and hydrophobic interactions within the kinase active site, a property that is not recapitulated by unsubstituted or regioisomeric indazole-3-carboxylic acids [3].

Kinase Inhibition PI3Kδ GSK-3β

Strategic Research Applications of 4,6-Dimethyl-1H-indazole-3-carboxylic Acid Driven by Quantitative Differentiation


Design and Synthesis of Novel IDO1/TDO Dual Inhibitors for Immuno-Oncology

The requirement for 4,6-disubstitution to achieve potent IDO1 inhibition and heme binding [1] makes 4,6-dimethyl-1H-indazole-3-carboxylic acid a preferred starting material for synthesizing dual IDO1/TDO inhibitors. Medicinal chemists can utilize the carboxylic acid handle for amide coupling or esterification to generate diverse libraries of 4,6-disubstituted indazole derivatives for screening against IDO1 and TDO, with the confidence that the core scaffold provides the necessary spatial complementarity to engage both Pocket A and Pocket B of the IDO1 active site .

Lead Optimization for Orally Active Hepcidin Production Inhibitors

Given the demonstrated in vivo efficacy and oral bioavailability of DS28120313, which is built upon a 4,6-disubstituted indazole core [2], 4,6-dimethyl-1H-indazole-3-carboxylic acid serves as a critical intermediate for research groups developing hepcidin-targeted therapies for anemia of chronic disease (ACD) and other iron homeostasis disorders. The compound enables systematic SAR exploration at the 3-carboxylic acid position while preserving the essential 4,6-dimethyl substitution pattern required for target engagement and favorable pharmacokinetics .

Kinase Inhibitor Fragment-Based Drug Discovery and Lead Generation

The co-crystallization of 1H-indazole-3-carboxamide inhibitors with GSK-3β (PDB: 6Y9R) and the identification of PI3Kδ inhibitory activity in 4,6-disubstituted indazole series [3] support the use of 4,6-dimethyl-1H-indazole-3-carboxylic acid as a privileged fragment for kinase inhibitor discovery. The compound can be employed in fragment-based screening campaigns or as a core scaffold for generating focused libraries targeting the ATP-binding pocket of kinases, with the 4,6-dimethyl substitution providing a defined shape and electrostatic profile for binding pocket complementarity [4].

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